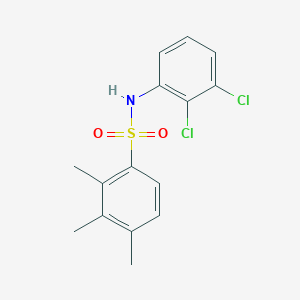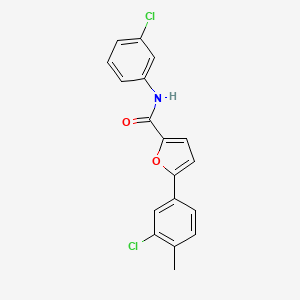
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide, also known as FCPR03, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to have various biochemical and physiological effects. In animal models, 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has also been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide for lab experiments is its high potency and selectivity. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide. One potential direction is the investigation of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide as a potential treatment for inflammatory diseases such as arthritis and colitis. Another direction is the exploration of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide as a potential adjuvant therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory and anticancer properties make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
The synthesis of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide involves the condensation of 3-chloro-4-methylbenzaldehyde and 3-chloroaniline, followed by cyclization with furfural. The reaction is carried out in the presence of a base and a catalyst, and the final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has shown promising results in various scientific research studies. One of the potential therapeutic applications of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide is its anti-inflammatory properties. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been investigated for its potential anticancer properties. Studies have shown that 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-5-6-12(9-15(11)20)16-7-8-17(23-16)18(22)21-14-4-2-3-13(19)10-14/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVSPCMUEPGWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5745940.png)
![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)
![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)
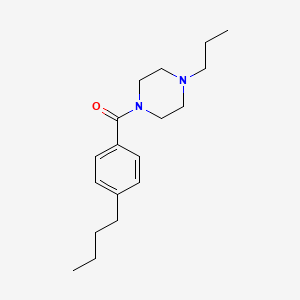
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)

![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
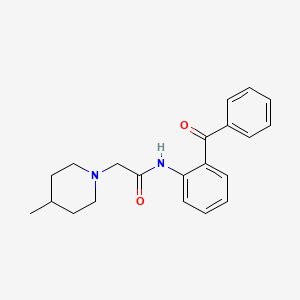
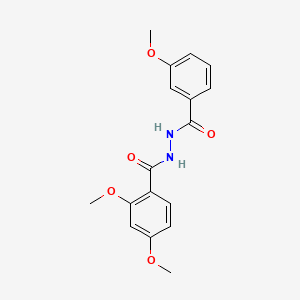
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)
